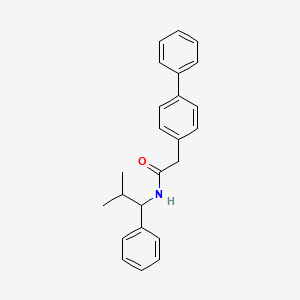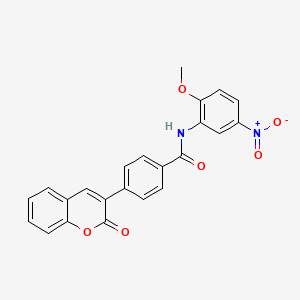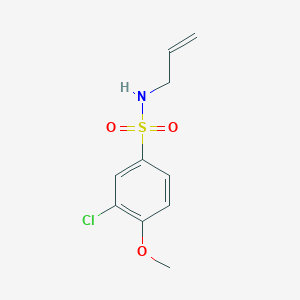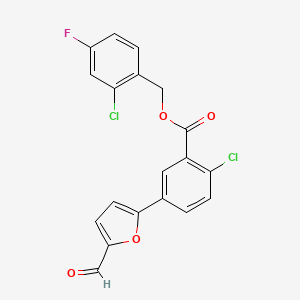
2-(4-biphenylyl)-N-(2-methyl-1-phenylpropyl)acetamide
Overview
Description
2-(4-biphenylyl)-N-(2-methyl-1-phenylpropyl)acetamide, commonly known as BPN14770, is a small molecule that has been developed by Tetra Therapeutics for the treatment of Alzheimer's disease. BPN14770 is a potent inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain.
Mechanism of Action
BPN14770 inhibits the activity of 2-(4-biphenylyl)-N-(2-methyl-1-phenylpropyl)acetamide, an enzyme that breaks down cAMP in the brain. By inhibiting this compound, BPN14770 increases the levels of cAMP, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB). PKA and CREB are key regulators of synaptic plasticity and neuronal survival, and their activation has been shown to improve cognitive function in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
BPN14770 has been shown to have a number of biochemical and physiological effects in the brain. In addition to increasing cAMP levels and activating PKA and CREB, BPN14770 has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers in the brain. BPN14770 has also been shown to promote the growth of new neurons and enhance synaptic plasticity in the brain.
Advantages and Limitations for Lab Experiments
One advantage of BPN14770 is its high selectivity for 2-(4-biphenylyl)-N-(2-methyl-1-phenylpropyl)acetamide, which reduces the risk of off-target effects. BPN14770 is also relatively stable and can be administered orally, which makes it a convenient drug candidate for clinical trials. However, one limitation of BPN14770 is its relatively short half-life, which may require frequent dosing in clinical trials.
Future Directions
There are several future directions for the study of BPN14770. One area of research is the optimization of the pharmacokinetic properties of BPN14770 to improve its efficacy and reduce the dosing frequency. Another area of research is the evaluation of BPN14770 in clinical trials for the treatment of Alzheimer's disease. Finally, the potential therapeutic effects of BPN14770 in other neurological disorders, such as Parkinson's disease and schizophrenia, could also be explored.
Scientific Research Applications
BPN14770 has been extensively studied for its potential therapeutic effects in Alzheimer's disease. In preclinical studies, BPN14770 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. BPN14770 has also been shown to enhance synaptic plasticity and promote the growth of new neurons in the brain.
properties
IUPAC Name |
N-(2-methyl-1-phenylpropyl)-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO/c1-18(2)24(22-11-7-4-8-12-22)25-23(26)17-19-13-15-21(16-14-19)20-9-5-3-6-10-20/h3-16,18,24H,17H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLROTUQVOYKBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-bromophenyl)-2-(4-fluorobenzyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4142034.png)


![1-[3-({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B4142054.png)
![7-bromo-2-(4-fluorobenzyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4142061.png)
![4-(1-benzyl-1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B4142070.png)

![{4-[(benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile hydrochloride](/img/structure/B4142087.png)

amine hydrochloride](/img/structure/B4142108.png)
![9-(2,5-dimethylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4142109.png)
![2-(1-adamantyl)-N-{[(2-fluoro-4-iodophenyl)amino]carbonothioyl}acetamide](/img/structure/B4142126.png)

![ethyl 4-[({4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}acetyl)amino]benzoate](/img/structure/B4142138.png)